H-Leu-Lys-D-Leu-Leu-Lys-D-Lys-Leu-D-Leu-D-Lys-Lys-Leu-Leu-D-Lys-Leu-Leu-NH2
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Overview
Description
The compound H-Leu-Lys-D-Leu-Leu-Lys-D-Lys-Leu-D-Leu-D-Lys-Lys-Leu-Leu-D-Lys-Leu-Leu-NH2 is a synthetic peptide composed of a sequence of leucine (Leu) and lysine (Lys) amino acids, with some of the leucine and lysine residues in the D-configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Leu-Lys-D-Leu-Leu-Lys-D-Lys-Leu-D-Leu-D-Lys-Lys-Leu-Leu-D-Lys-Leu-Leu-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this peptide would likely follow similar SPPS protocols but on a larger scale. Automation and optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, are crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
H-Leu-Lys-D-Leu-Leu-Lys-D-Lys-Leu-D-Leu-D-Lys-Lys-Leu-Leu-D-Lys-Leu-Leu-NH2: can undergo various chemical reactions, including:
Oxidation: Oxidative conditions can modify the side chains of lysine residues.
Reduction: Reduction reactions can be used to break disulfide bonds if present.
Substitution: Nucleophilic substitution reactions can modify specific amino acid residues.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of lysine residues can lead to the formation of aldehydes or carboxylic acids.
Scientific Research Applications
H-Leu-Lys-D-Leu-Leu-Lys-D-Lys-Leu-D-Leu-D-Lys-Lys-Leu-Leu-D-Lys-Leu-Leu-NH2: has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its potential role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, such as antimicrobial peptides or drug delivery systems.
Industry: Utilized in the development of novel materials and biotechnological applications.
Mechanism of Action
The mechanism of action of H-Leu-Lys-D-Leu-Leu-Lys-D-Lys-Leu-D-Leu-D-Lys-Lys-Leu-Leu-D-Lys-Leu-Leu-NH2 depends on its specific application. In general, peptides can interact with cellular membranes, proteins, or nucleic acids, leading to various biological effects. The molecular targets and pathways involved may include:
Membrane Disruption: Peptides can insert into and disrupt cellular membranes, leading to cell lysis.
Protein Binding: Peptides can bind to specific proteins, modulating their activity or stability.
Signal Transduction: Peptides can activate or inhibit signaling pathways by interacting with receptors or enzymes.
Comparison with Similar Compounds
H-Leu-Lys-D-Leu-Leu-Lys-D-Lys-Leu-D-Leu-D-Lys-Lys-Leu-Leu-D-Lys-Leu-Leu-NH2: can be compared with other similar peptides, such as:
H-Leu-Lys-Leu-Leu-Lys-Leu-Leu-Lys-Leu-Leu-Lys-Leu-Leu-Lys-Leu-Leu-NH2: A peptide with all L-amino acids.
H-D-Leu-D-Lys-D-Leu-D-Leu-D-Lys-D-Leu-D-Leu-D-Lys-D-Leu-D-Leu-D-Lys-D-Leu-D-Leu-NH2: A peptide with all D-amino acids.
The uniqueness of This compound lies in its mixed configuration of L- and D-amino acids, which can confer distinct structural and functional properties compared to peptides with only L- or D-amino acids.
Properties
Molecular Formula |
C90H174N22O15 |
---|---|
Molecular Weight |
1804.5 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2R)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2R)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2R)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]hexanamide |
InChI |
InChI=1S/C90H174N22O15/c1-52(2)43-61(97)77(114)99-62(31-19-25-37-91)80(117)107-73(49-58(13)14)88(125)110-69(45-54(5)6)84(121)102-63(32-20-26-38-92)78(115)100-65(34-22-28-40-94)81(118)108-74(50-59(15)16)89(126)111-70(46-55(7)8)85(122)103-64(33-21-27-39-93)79(116)101-66(35-23-29-41-95)82(119)109-75(51-60(17)18)90(127)112-71(47-56(9)10)86(123)104-67(36-24-30-42-96)83(120)106-72(48-57(11)12)87(124)105-68(76(98)113)44-53(3)4/h52-75H,19-51,91-97H2,1-18H3,(H2,98,113)(H,99,114)(H,100,115)(H,101,116)(H,102,121)(H,103,122)(H,104,123)(H,105,124)(H,106,120)(H,107,117)(H,108,118)(H,109,119)(H,110,125)(H,111,126)(H,112,127)/t61-,62-,63-,64+,65+,66-,67+,68-,69-,70+,71-,72-,73+,74-,75-/m0/s1 |
InChI Key |
MGRVUOHLBGAMAI-SUKDZJCISA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@H](CC(C)C)C(=O)N[C@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)N)N |
Origin of Product |
United States |
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